![molecular formula C22H26N2O2 B4058693 3-(benzoylamino)-N-cyclohexyl-N-ethylbenzamide](/img/structure/B4058693.png)
3-(benzoylamino)-N-cyclohexyl-N-ethylbenzamide
Overview
Description
3-(benzoylamino)-N-cyclohexyl-N-ethylbenzamide, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating Alzheimer's disease. BACE1 is an enzyme that plays a key role in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. By inhibiting BACE1, it is hoped that the progression of Alzheimer's disease can be slowed or even reversed.
Scientific Research Applications
Chemical Synthesis and Reactivity
Benzoylamino compounds have been explored for their chemical reactivity and potential in synthesizing novel organic compounds. For example, the kinetics and mechanism of base-catalysed cyclisation of substituted benzoylamino benzamides to quinazolinone derivatives have been studied, demonstrating the role of these compounds in facilitating ring closure reactions, which are pivotal in pharmaceutical synthesis (Hanusek et al., 2002). Similarly, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates has been documented, showcasing the versatility of benzoylamino derivatives in synthesizing heterocyclic compounds (Cucek & Verček, 2008).
Medicinal Chemistry and Drug Design
In the realm of drug design and pharmacology, benzoylamino derivatives have been explored for their therapeutic potentials. For instance, novel N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors were designed from benzoylamino compounds, demonstrating the application of these compounds in developing molecular therapies for cancer (Rodrigues et al., 2016). This highlights the potential of benzoylamino derivatives in targeting specific enzymatic pathways for therapeutic intervention.
Material Science and Polymer Chemistry
In material science, benzoylamino compounds have been utilized in the synthesis and characterization of novel polymers. The creation of aromatic polyimides from benzoylamino-derived diamines, for example, showcases the role of these compounds in developing new materials with potential applications in electronics, aerospace, and beyond (Butt et al., 2005).
properties
IUPAC Name |
3-benzamido-N-cyclohexyl-N-ethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-24(20-14-7-4-8-15-20)22(26)18-12-9-13-19(16-18)23-21(25)17-10-5-3-6-11-17/h3,5-6,9-13,16,20H,2,4,7-8,14-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOWTRZXGLXQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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